molecular formula C22H20N4S B2368926 4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile CAS No. 303985-61-7

4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Cat. No.: B2368926
CAS No.: 303985-61-7
M. Wt: 372.49
InChI Key: DDZHOYUVKIRERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allylamino)-2-(benzylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (also known as 4-A2B6M5P) is a nitrogen-containing heterocyclic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile and efficient reagent for the synthesis of various organic compounds, such as heterocyclic compounds and pharmaceuticals. In addition, it has been used in the synthesis of peptides, amides, and amines, as well as in the preparation of polymers. 4-A2B6M5P has also been found to have promising biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.

Scientific Research Applications

Spectroscopic and Molecular Docking Studies

  • Vibrational Spectroscopy and Molecular Docking : A study by Haress et al. (2015) utilized FT-IR and FT-Raman spectra to analyze the structure of a similar compound. The study emphasized the importance of molecular docking, indicating potential for weak non-covalent interactions which are significant in chemotherapeutic applications (Haress et al., 2015).

Synthesis and Derivative Formation

  • Synthesis of Pyridine and Fused Pyridine Derivatives : Al-Issa (2012) explored the synthesis of various pyrimidine derivatives, emphasizing the reactivity and potential for forming diverse chemical structures, which could be valuable in material science and drug development (Al-Issa, 2012).
  • Crystal Structure Analysis : El-Emam et al. (2011) analyzed the crystal structure of a related pyrimidine derivative, providing insights into its molecular geometry which is crucial for understanding its interaction potential in various scientific applications (El-Emam et al., 2011).

Potential Applications in Chemotherapy

  • Antitumoral Activity : Cocco et al. (2006) synthesized a series of hydrazinopyrimidine derivatives and evaluated their in vitro antitumor activity. This suggests potential applications in cancer research and treatment (Cocco et al., 2006).
  • Chemotherapeutic Agent Study : Alzoman et al. (2015) conducted vibrational spectral analysis and molecular docking studies on a similar compound, highlighting its potential as a chemotherapeutic agent (Alzoman et al., 2015).

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4S/c1-3-13-24-21-19(14-23)20(18-11-9-16(2)10-12-18)25-22(26-21)27-15-17-7-5-4-6-8-17/h3-12H,1,13,15H2,2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZHOYUVKIRERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.